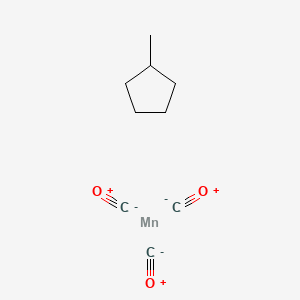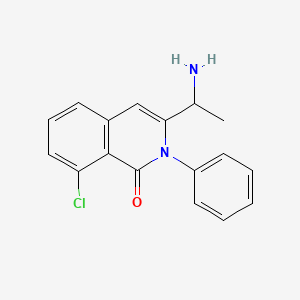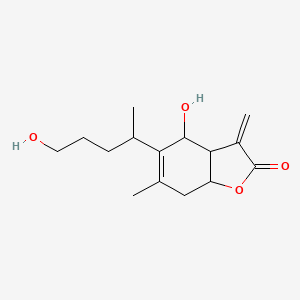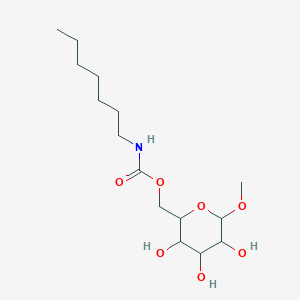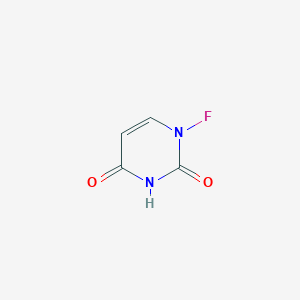
1-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is utilized in the treatment of various cancers, including colorectal, esophageal, stomach, pancreatic, breast, and cervical cancers . Fluorouracil is also applied topically for conditions such as actinic keratosis and basal cell carcinoma . This compound works by interfering with the synthesis of DNA and RNA, thereby inhibiting the growth of cancer cells .
Méthodes De Préparation
Fluorouracil is synthesized through a multi-step chemical process. One common method involves the reaction of urea with fluorine-containing compounds. The industrial production of fluorouracil typically involves the following steps:
Synthesis of 2,4-dioxo-5-fluoropyrimidine: This is achieved by reacting urea with fluorine-containing reagents under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form fluorouracil.
Purification: The final product is purified through crystallization and other purification techniques to obtain high-purity fluorouracil.
Analyse Des Réactions Chimiques
Fluorouracil undergoes various chemical reactions, including:
Oxidation: Fluorouracil can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Fluorouracil can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fluorouracil has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid analogs and their interactions.
Biology: Fluorouracil is used to study the mechanisms of DNA and RNA synthesis and repair.
Medicine: It is a cornerstone in the treatment of various cancers. Research is ongoing to improve its efficacy and reduce side effects.
Industry: Fluorouracil is used in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
Mécanisme D'action
Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By blocking thymidylate synthase, fluorouracil prevents the formation of DNA, thereby inhibiting cell division and growth. Additionally, fluorouracil can be incorporated into RNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Fluorouracil is often compared with other pyrimidine analogs, such as:
Capecitabine: An oral prodrug that is converted to fluorouracil in the body.
Tegafur: Another prodrug that is metabolized to fluorouracil.
Cytarabine: A pyrimidine analog used in the treatment of leukemia.
Fluorouracil is unique due to its broad spectrum of activity against various cancers and its ability to be used both systemically and topically .
Propriétés
Formule moléculaire |
C4H3FN2O2 |
|---|---|
Poids moléculaire |
130.08 g/mol |
Nom IUPAC |
1-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
Clé InChI |
SNKDCTFPQUHAPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


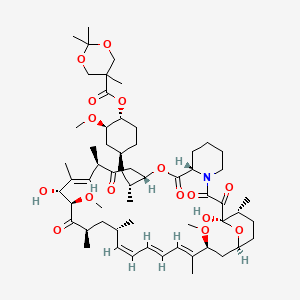
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
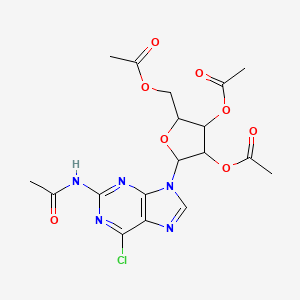
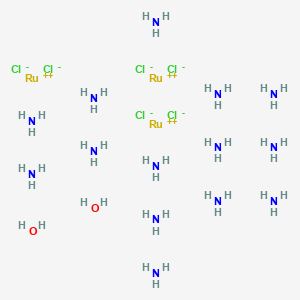
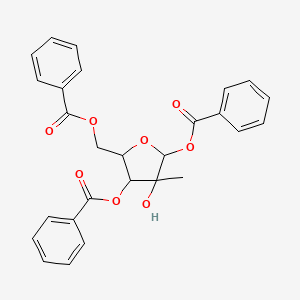
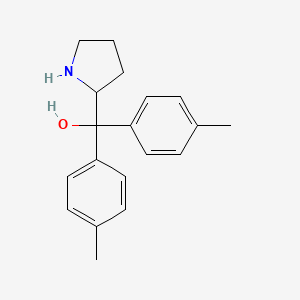
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
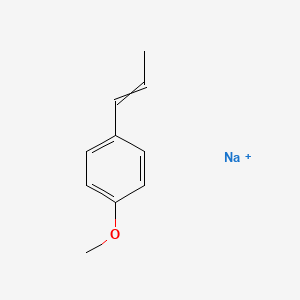
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
